5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

CAS No.: 1343826-39-0

Cat. No.: VC2854434

Molecular Formula: C10H12Cl2O4S

Molecular Weight: 299.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343826-39-0 |

|---|---|

| Molecular Formula | C10H12Cl2O4S |

| Molecular Weight | 299.17 g/mol |

| IUPAC Name | 5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | UJFDEOWBQMKETE-UHFFFAOYSA-N |

| SMILES | CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |

| Canonical SMILES | CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

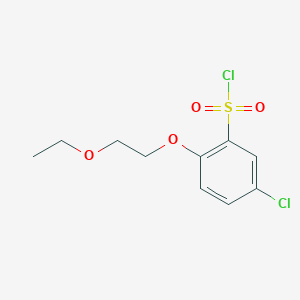

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is an organic compound characterized by its substituted benzenesulfonyl chloride structure. The molecule contains a benzene ring with three key substituents: a chlorine atom at the 5-position, a 2-ethoxyethoxy group at the 2-position, and a sulfonyl chloride group at the 1-position. This arrangement creates a reactive chemical entity with potential for diverse chemical transformations.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters, which are essential for proper cataloging and reference in chemical databases and research literature. These identification parameters are presented in Table 1.

Table 1: Identification Parameters of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

| Parameter | Value |

|---|---|

| CAS Number | 1343826-39-0 |

| IUPAC Name | 5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride |

| Molecular Formula | C₁₀H₁₂Cl₂O₄S |

| Molecular Weight | 299.17 g/mol |

| PubChem Compound ID | 62104420 |

| MDL Number | MFCD17440086 |

Structural Representation

The molecular structure can be represented through various chemical notation systems, which allow for consistent digital representation and computational analysis. These notations provide different ways to encode the structural information of the compound.

Table 2: Structural Representation Systems

| Representation System | Code |

|---|---|

| Standard InChI | InChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 |

| Standard InChIKey | UJFDEOWBQMKETE-UHFFFAOYSA-N |

| SMILES | CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |

| Canonical SMILES | CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is crucial for its application in research and industrial settings. These properties determine its behavior in various chemical reactions and physical processes.

| Property | Value | Note |

|---|---|---|

| Molecular Weight | 299.17 g/mol | Calculated based on atomic weights |

| State at Room Temperature | Solid (powder) | Based on commercial forms |

| Recommended Storage Temperature | +4°C | For stability maintenance |

| Purity (Commercial) | 95% | As available from suppliers |

| Hydrogen Bond Acceptors | 4 | Based on oxygen atoms present |

| Hydrogen Bond Donors | 0 | No hydrogen atoms attached to O, N, or F |

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is primarily defined by the presence of its sulfonyl chloride group, which is highly reactive toward nucleophiles. This reactivity makes the compound valuable in various organic synthesis applications.

Characteristic Reactions

Based on the reactivity patterns of sulfonyl chlorides, the following reaction types are characteristic of this compound:

Table 4: Characteristic Reaction Types

| Reaction Type | Nucleophile | Product Type | Application |

|---|---|---|---|

| Nucleophilic Substitution | Amines (R-NH₂) | Sulfonamides | Pharmaceutical intermediates |

| Nucleophilic Substitution | Alcohols (R-OH) | Sulfonate esters | Synthetic intermediates |

| Nucleophilic Substitution | Thiols (R-SH) | Sulfonothioates | Biochemical tools |

| Reduction | Hydride reagents | Sulfonyl hydrides | Specialized reagents |

Sources:

| Parameter | Classification |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

| GHS Pictograms | Corrosive |

| Transport Hazard Class | 8 |

| UN Number | 3265 |

| Packing Group | II |

| Precautionary Statement Code | Description |

|---|---|

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P310 | Immediately call a POISON CENTER or doctor/physician |

Comparative Analysis with Related Compounds

To better understand the properties and applications of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, it is instructive to compare it with structurally similar compounds.

Comparison with Halogenated Analogs

One of the closest structural analogs is 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, which differs only in the halogen substituent at the 5-position.

Table 7: Comparison with Halogenated Analog

| Property | 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |

|---|---|---|

| CAS Number | 1343826-39-0 | 1344360-41-3 |

| Molecular Formula | C₁₀H₁₂Cl₂O₄S | C₁₀H₁₂BrClO₄S |

| Molecular Weight | 299.17 g/mol | 343.62 g/mol |

| InChIKey | UJFDEOWBQMKETE-UHFFFAOYSA-N | HNOISOIMHSYWOJ-UHFFFAOYSA-N |

| Halogen at 5-position | Chlorine | Bromine |

| Reactivity differences | Moderate leaving group capability | Enhanced leaving group capability |

Other Structural Relatives

Several other compounds share partial structural similarity with 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride:

Table 8: Structurally Related Compounds

| Compound | CAS Number | Structural Relationship | Key Difference |

|---|---|---|---|

| 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride | 1245529-73-0 | Alkoxy-substituted benzenesulfonyl chloride | Different alkoxy group |

| 5-Chlorothiophene-2-sulfonyl chloride | 2766-74-7 | Halogenated sulfonyl chloride | Thiophene vs. benzene ring |

| 5-Chloro-2-[2-(ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride | Not provided | Extended substituent | Additional sulfonyl group |

Research Applications and Future Perspectives

Current research applications of 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride primarily center around its use as an intermediate in organic synthesis.

Future Research Directions

Based on the structural features and reactivity patterns, potential future applications may include:

-

Development of targeted covalent inhibitors in medicinal chemistry

-

Creation of specialized reagents for bioconjugation chemistry

-

Application in the synthesis of materials with unique physicochemical properties

-

Exploration as a building block for heterocyclic compounds with biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume